Dioxidine

Vue d'ensemble

Description

Dioxidine, not explicitly mentioned in the provided papers, seems to be a term that could be related to compounds containing two oxygen atoms in their structure, such as dioxiranes or dioxane derivatives. Dioxiranes are a class of highly effective oxidation reagents known for their ability to oxidize various organic compounds rapidly, selectively, and under mild conditions . Dioxane derivatives, on the other hand, include a wide range of compounds, one of which is a novel dioxane nucleoside synthesized for chemotherapy .

Synthesis Analysis

The synthesis of dioxirane involves the reaction of ozone with ethylene at low temperatures, as described in the study of its microwave spectrum, structure, and dipole moment . Another paper discusses the synthesis of a dioxane nucleoside from uridine, which includes steps such as periodate oxidation and glycosidation with 5-fluorouracil . Additionally, the synthesis of dioxa3.3carbazolophane is achieved through a cyclization reaction .

Molecular Structure Analysis

The molecular structure of dioxirane has been determined through the measurement of rotational spectra, revealing bond lengths and the electric dipole moment . The structure of dioxa3.3carbazolophane was confirmed by X-ray crystal analysis, which also examined its transannular π-π electronic properties .

Chemical Reactions Analysis

Dioxiranes are involved in various oxidative transformations and are proposed as intermediates in reactions . The chemistry of dioxiranes also includes chemiluminescence, where the mechanisms of the generation of excited products during decomposition and photochemical activation are discussed . The synthesis of 5,12-dioxocyclams capped by 4-substituted pyridines involves reactions that vary the 4-substituent from electron-withdrawing to electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxiranes include their ability to oxidize different classes of organic compounds and their decomposition mechanisms in the absence of oxidizable substrates . The study on the horseradish peroxidase-catalyzed oxidation of 3,5,3',5'-tetramethylbenzidine provides insights into the intermediates formed during the reaction, such as free radicals and charge-transfer complexes .

Relevant Case Studies

The dioxygen-triggered oxidative radical reaction is a case study where dioxygen is used as the sole terminal oxidant for the aerobic oxidative difunctionalization of terminal alkynes toward β-keto sulfones . Another case study involves the use of elements like iron, iodine, and dioxygen as feedstocks for the oxidative regioselective diamination of conjugated enones . The formal asymmetric synthesis of (-)-detoxinine using stereocomplementary approaches to vicinal amino diol subunits is also a relevant case study .

Applications De Recherche Scientifique

Treatment of Suppurative Infections

- Scientific Field : Medical Science, specifically Antibacterial Research .

- Application Summary : Dioxidine is a broad-spectrum antibacterial drug developed for the treatment of suppurative infections . It is particularly effective against bacteria that cause suppurative processes, including species that are resistant to the drug in vitro .

- Methods of Application : Dioxidine is administered internally or parenterally. The experimental investigations were carried out in model suppurative infections in animals induced by infection intraperitoneally, intranasally, into the brain, intracisternally, and intradermally .

- Results : Dioxidine has been found to be highly active in model experimental infections. When administered in doses of 50-250 mg/kg daily, it resulted in the recovery of most of the treated animals .

Treatment of Otorhinolaryngological Infections

- Scientific Field : Otorhinolaryngology .

- Application Summary : Dioxidine has been found to exhibit high levels of activity against anaerobic bacteria, such as Peptostreptococcus anaerobius and Bacillus fragilis, which are potential pathogens of otorhinolaryngological infections .

- Methods of Application : The study assessing the minimum inhibitory concentrations (MIC) of dioxidine was performed using a panel of 32 strains of potential pathogens causing ENT infections .

- Results : Dioxidine was found to be moderately active against Gram-negative bacteria and inhibited the growth of Gram-positive bacteria at higher concentrations . It also delayed the growth of yeast-like fungi of the genus Candida .

Antibacterial Agent in Food Industry

- Scientific Field : Food Science and Technology .

- Application Summary : Quinoxaline 1,4-di-N-oxides (QdNO’s), which include Dioxidine, have been used since the mid-20th century as food additives to improve animal growth . Their use as antibacterial agents led to an interest in investigating their mechanism of action, discovering that this heterocycle can cause DNA damage .

- Methods of Application : The use of QdNO’s as food additives involves incorporating them into animal feed. The mechanism of action is believed to involve the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .

Development of Bioactive Molecules

- Scientific Field : Organic Chemistry .

- Application Summary : Quinoxaline, a chemical moiety that includes Dioxidine, has become a subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

- Methods of Application : The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been a focus of research .

- Results : The use of quinoxaline in the development of bioactive molecules and other materials has led to the creation of a wide range of products with diverse applications .

Safety And Hazards

Orientations Futures

Quinoxaline 1,4-dioxides, such as Dioxidine, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Recent studies have confirmed the low toxicity of Dioxidine, which makes it suitable for use as a new dosage form for the treatment of pharyngitis and tonsillitis .

Propriétés

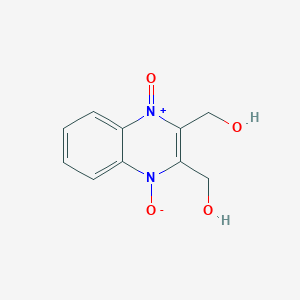

IUPAC Name |

[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGHQCAQBRSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169525 | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioxidine | |

CAS RN |

17311-31-8 | |

| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

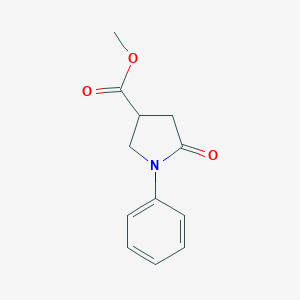

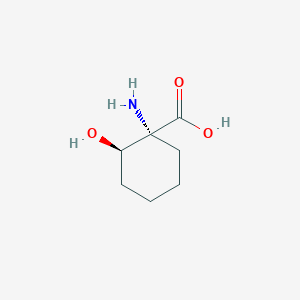

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)